N-(1-Octen-4-yloxy)acetamide
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Overview
Description
N-(1-Octen-4-yloxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an octenyl group attached to an acetamide moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Octen-4-yloxy)acetamide typically involves the reaction of 1-octen-4-ol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired acetamide by the action of ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Octen-4-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-Octen-4-yloxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Octen-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
N-(1-Octen-4-yloxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its octenyl group provides hydrophobic characteristics, while the acetamide moiety offers potential for hydrogen bonding and interactions with biological targets.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-oct-1-en-4-yloxyacetamide |
InChI |
InChI=1S/C10H19NO2/c1-4-6-8-10(7-5-2)13-11-9(3)12/h5,10H,2,4,6-8H2,1,3H3,(H,11,12) |
InChI Key |
HCLUFKKIPBLWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=C)ONC(=O)C |
Origin of Product |
United States |
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